An In-depth Technical Guide to Ethyl 2-butyl-1H-indole-6-carboxylate (CAS 491601-40-2)
An In-depth Technical Guide to Ethyl 2-butyl-1H-indole-6-carboxylate (CAS 491601-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-butyl-1H-indole-6-carboxylate is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The indole scaffold is a core structural motif in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the expected analytical characteristics of Ethyl 2-butyl-1H-indole-6-carboxylate, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 491601-40-2 | [3] |
| Molecular Formula | C₁₅H₁₉NO₂ | [3] |
| Molecular Weight | 245.32 g/mol | [3] |
| Physical Form | Yellow to Brown Solid | [3] |
| Melting Point | 93 to 97 °C | [4] |
| Boiling Point | ~400.1 ± 25.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | |
| Purity | 95% - 97% (as commercially available) | [3][4] |
Synthesis and Mechanistic Insights
While a specific literature procedure for the synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate is not widely published, a highly plausible and efficient route is the Fischer indole synthesis. This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5]
Proposed Synthetic Pathway: Fischer Indole Synthesis
A logical approach to synthesize the target molecule would involve the reaction of 4-(ethoxycarbonyl)phenylhydrazine with 2-hexanone under acidic conditions.
Reaction Scheme:
Caption: Proposed Fischer indole synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate.
Experimental Protocol:
-
Hydrazone Formation: Equimolar amounts of 4-(ethoxycarbonyl)phenylhydrazine and 2-hexanone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or with gentle heating to form the corresponding hydrazone intermediate.[5]
-
Indolization: An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is added to the reaction mixture.[5] The mixture is then heated, typically at temperatures ranging from 80 to 150 °C, to induce the[1][1]-sigmatropic rearrangement and subsequent cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of an acid catalyst is crucial; stronger acids and higher temperatures often facilitate the reaction but may lead to side products. Polyphosphoric acid is often a good choice as it can serve as both the catalyst and the solvent. The purification by column chromatography is a standard and effective method for isolating the desired indole from potential impurities and regioisomers.
Analytical Characterization
Due to the absence of published experimental spectra for Ethyl 2-butyl-1H-indole-6-carboxylate, the following sections describe the expected spectral characteristics based on its chemical structure and data from analogous indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl ester group, and the butyl chain. The NH proton of the indole ring will likely appear as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons on the benzene ring will appear in the range of δ 7-8 ppm. The methylene protons of the ethyl group will be a quartet around δ 4.3 ppm, coupled to the methyl triplet at around δ 1.4 ppm. The butyl group will show a triplet for the terminal methyl group and multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165-170 ppm. The aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm. The carbons of the ethyl and butyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit the following characteristic absorption bands:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[6]
-
C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ due to the carbonyl stretching of the ethyl ester.[7]
-
C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the alkyl groups.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range due to the C-O stretching of the ester group.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 245. The fragmentation pattern would be expected to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z = 200, and subsequent fragmentation of the butyl chain.
Potential Biological Activity and Applications
While specific biological studies on Ethyl 2-butyl-1H-indole-6-carboxylate are limited, the broader class of indole-6-carboxylic acid derivatives has shown promise in various therapeutic areas.
-
Anticancer Activity: Several studies have reported the antiproliferative effects of indole-6-carboxylic acid derivatives against various cancer cell lines, including lung, colon, and liver cancer.[8][9] The mechanism of action often involves the inhibition of key enzymes such as receptor tyrosine kinases (e.g., EGFR and VEGFR-2).[8]
-
Antimicrobial Activity: Indole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[10][11] The presence of the lipophilic butyl group at the 2-position of the indole ring in the target molecule may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial effects.
The structural features of Ethyl 2-butyl-1H-indole-6-carboxylate make it an interesting candidate for further investigation in drug discovery programs targeting cancer and infectious diseases.
Safety and Handling
Based on available supplier safety data, Ethyl 2-butyl-1H-indole-6-carboxylate is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[3]
Conclusion
Ethyl 2-butyl-1H-indole-6-carboxylate is a molecule with significant potential for further exploration in medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, a robust synthetic strategy, and its expected analytical profile. The information presented herein is intended to serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this and related indole derivatives in the pursuit of novel therapeutic agents.
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